molecular formula C23H20N2O3 B11434650 3-(4-methoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11434650
M. Wt: 372.4 g/mol
InChI Key: IFXVHTAYXWSMLD-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxy and methylphenyl groups attached to a tetrahydroquinazoline-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final tetrahydroquinazoline-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: The methoxy and methylphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinazoline derivatives with different substituents on the phenyl rings. Examples include:

  • 3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
  • 3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Uniqueness

The uniqueness of 3-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H20N2O3/c1-16-7-9-17(10-8-16)15-24-21-6-4-3-5-20(21)22(26)25(23(24)27)18-11-13-19(28-2)14-12-18/h3-14H,15H2,1-2H3

InChI Key

IFXVHTAYXWSMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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